2-(Pyridazin-4-YL)acetonitrile

Catalog No.
S871366
CAS No.
1142927-95-4
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridazin-4-YL)acetonitrile

CAS Number

1142927-95-4

Product Name

2-(Pyridazin-4-YL)acetonitrile

IUPAC Name

2-pyridazin-4-ylacetonitrile

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2

InChI Key

TVQXLINRIUVLHP-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1CC#N

Canonical SMILES

C1=CN=NC=C1CC#N

2-(Pyridazin-4-YL)acetonitrile, with the chemical formula C7H6N2, is a compound characterized by a pyridazine ring attached to an acetonitrile moiety. The pyridazine ring consists of a six-membered aromatic structure containing two nitrogen atoms at positions 1 and 2. This compound is notable for its potential applications in medicinal chemistry and material science due to the diverse reactivity of both the pyridazine and acetonitrile functional groups.

Typical of nitriles and heterocyclic compounds:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Hydrolysis: In the presence of water and acid or base, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction Reactions: The nitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-(Pyridazin-4-YL)acetonitrile has been explored in various studies. Compounds containing pyridazine rings have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacterial strains, indicating potential use in developing antibiotics.
  • Anticancer Properties: Research suggests that modifications of pyridazine-containing compounds may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain analogs have been reported to reduce inflammation in cellular models.

These biological activities make 2-(Pyridazin-4-YL)acetonitrile a candidate for further pharmacological development.

The synthesis of 2-(Pyridazin-4-YL)acetonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and α-halo ketones, cyclization can yield pyridazine rings.
  • Reactions with Acetonitrile: The introduction of the acetonitrile group can occur via nucleophilic substitution on suitable precursors.
  • Multi-step Synthesis: A combination of functional group transformations, including halogenation and subsequent nucleophilic substitutions, can also be employed to construct this compound.

These synthetic routes allow for the modification and optimization of the compound for specific applications.

2-(Pyridazin-4-YL)acetonitrile finds applications in various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it valuable in drug discovery.
  • Material Science: The compound may be utilized in creating novel materials with specific electronic or optical properties due to its heterocyclic structure.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals aimed at pest control.

These applications underline the compound's versatility across different scientific domains.

Interaction studies involving 2-(Pyridazin-4-YL)acetonitrile focus on its biochemical interactions:

  • Protein Binding Studies: Investigations into how this compound interacts with various proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition Tests: Screening for inhibitory effects on specific enzymes can help determine its potential therapeutic uses.
  • Cellular Uptake Studies: Understanding how this compound enters cells will aid in assessing its bioavailability and efficacy.

Such studies are crucial for elucidating the pharmacological profile of 2-(Pyridazin-4-YL)acetonitrile.

Several compounds share structural similarities with 2-(Pyridazin-4-YL)acetonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityNotable Features
1-(Pyridazin-3-YL)ethanonePyridazine derivativeAntimicrobialContains a ketone functional group
3-(Pyrimidin-5-YL)propionitrilePyrimidine derivativeAnticancerDifferent nitrogen heterocycle
5-(Chlorosulfonyl)-2-methylbenzoic acidAromatic sulfonamideAnti-inflammatoryContains a sulfonyl chloride group

These compounds exhibit varying biological activities and functional groups, showcasing the uniqueness of 2-(Pyridazin-4-YL)acetonitrile within this class. Its specific structural features contribute to distinct reactivity patterns and biological profiles.

XLogP3

-1

Wikipedia

(Pyridazin-4-yl)acetonitrile

Dates

Last modified: 08-16-2023

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